molecular formula C8H8N2 B14340534 (Pent-4-yn-1-yl)propanedinitrile CAS No. 106814-30-6

(Pent-4-yn-1-yl)propanedinitrile

Cat. No.: B14340534
CAS No.: 106814-30-6
M. Wt: 132.16 g/mol
InChI Key: LJUDBPKOJCBTOW-UHFFFAOYSA-N
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Description

(Pent-4-yn-1-yl)propanedinitrile is an organic compound characterized by the presence of a nitrile group and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pent-4-yn-1-yl)propanedinitrile typically involves the reaction of pent-4-yn-1-ol with a suitable nitrile source. One common method involves the use of tosylate intermediates. For example, pent-4-yn-1-yl tosylate can be reacted with a nitrile compound in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like sodium iodide (NaI) in acetonitrile (CH3CN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(Pent-4-yn-1-yl)propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The alkyne group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be used for reduction reactions.

    Substitution: Nucleophiles such as sodium azide (NaN3) or organolithium reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted alkynes or nitriles.

Scientific Research Applications

(Pent-4-yn-1-yl)propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Pent-4-yn-1-yl)propanedinitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is reduced to a primary amine through the transfer of hydride ions from the reducing agent. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds through the interaction of its π-electrons with suitable reactants .

Comparison with Similar Compounds

Similar Compounds

    Pent-4-yn-1-ol: A related compound with a hydroxyl group instead of a nitrile group.

    Pent-4-yn-1-ylbenzene: A compound with a benzene ring attached to the alkyne group.

    1-Phenyl-4-penten-1-yne: A compound with a phenyl group and a pentenyl group attached to the alkyne.

Uniqueness

(Pent-4-yn-1-yl)propanedinitrile is unique due to the presence of both a nitrile and an alkyne group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile building block in organic synthesis and a valuable compound in various scientific research applications .

Properties

CAS No.

106814-30-6

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

2-pent-4-ynylpropanedinitrile

InChI

InChI=1S/C8H8N2/c1-2-3-4-5-8(6-9)7-10/h1,8H,3-5H2

InChI Key

LJUDBPKOJCBTOW-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC(C#N)C#N

Origin of Product

United States

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